4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Overview
Description
4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. It has the molecular formula C₁₄H₁₂IN₃O₂S and a molecular weight of 413.233 g/mol . This compound is characterized by the presence of an indazole ring, a benzenesulfonamide moiety, and an iodine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of o-aminobenzonitriles with organometallic reagents.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Sulfonamide Formation: The final step involves the reaction of the indazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the sulfonamide moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indazole ring can engage in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Bromo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
4-Chloro-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide: Contains a chlorine atom, offering different reactivity and potential biological effects.
Uniqueness
The presence of the iodine atom in 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide imparts unique reactivity and potential biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets and influence the compound’s pharmacokinetic properties .
Properties
IUPAC Name |
4-iodo-N-(1-methylindazol-3-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O2S/c1-18-13-5-3-2-4-12(13)14(16-18)17-21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFUKEXNEWNCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NS(=O)(=O)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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